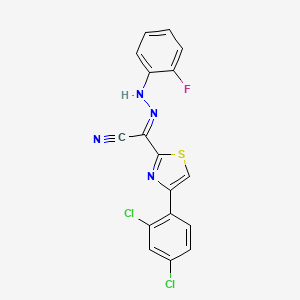![molecular formula C23H20N6S B2426752 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole CAS No. 956741-68-7](/img/structure/B2426752.png)
3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole is a member of the triazole family, characterized by its distinctive chemical structure featuring a sulfur atom linked to a benzyl group, and multiple nitrogen-containing rings. This compound's diverse functional groups enable it to participate in various chemical reactions, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions The synthesis of 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole can be accomplished through multistep reactions. One typical route involves the reaction of benzylthiol with 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,2,4-triazole in the presence of a base such as sodium hydroxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods For industrial-scale production, this compound can be synthesized via high-yield catalytic processes. The key reactions might involve optimized solvent systems and controlled temperature and pressure conditions, utilizing continuous flow reactors for consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions it Undergoes The compound 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole can undergo various reactions including:
Oxidation: Converts the sulfanyl group to a sulfoxide or sulfone under oxidizing conditions.
Reduction: Reduction of the nitro groups if present under hydrogenation conditions.
Substitution: Nucleophilic substitution at the sulfur atom.
Common Reagents and Conditions Used in These Reactions Common reagents include hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, hydrogen gas with a palladium catalyst for reduction, and alkyl halides for substitution reactions. Conditions typically involve room temperature to moderate heating and solvents like dichloromethane or acetonitrile.
Major Products Formed from These Reactions
Oxidation: Produces sulfoxides or sulfones.
Reduction: Leads to amine derivatives.
Substitution: Yields various alkyl or aryl substituted triazoles.
Scientific Research Applications
In scientific research, 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole finds applications in:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties due to its ability to interfere with biological pathways.
Industry: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can act by binding to active sites or allosteric sites, thereby modulating the activity of the target. The pathways involved often include signal transduction cascades or metabolic pathways, leading to effects such as cell growth inhibition, apoptosis induction, or microbial growth suppression.
Comparison with Similar Compounds
Similar compounds include other triazoles like 1H-1,2,4-triazole, 3-benzyl-4-methyl-1,2,4-triazole, and 3-phenyl-4-methyl-1,2,4-triazole. What sets 3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole apart is its unique combination of a benzylsulfanyl group with a pyrazole and triazole ring system, which confers distinct electronic and steric properties, leading to its unique reactivity and biological activity.
This compound is fascinating not only for its chemical versatility but also for the broad scope of its applications in various fields of research and industry. Feel free to dive into any section more deeply, and let's explore together!
Properties
IUPAC Name |
3-benzylsulfanyl-4-methyl-5-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6S/c1-27-21(25-26-23(27)30-17-18-10-4-2-5-11-18)20-16-24-29(19-12-6-3-7-13-19)22(20)28-14-8-9-15-28/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWMXFRXWNJBGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
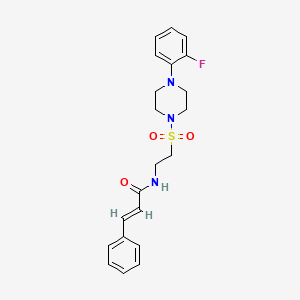
![5-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2426671.png)
![2-[N-(5-chloro-2-methoxyphenyl)methanesulfonamido]acetic acid](/img/structure/B2426673.png)
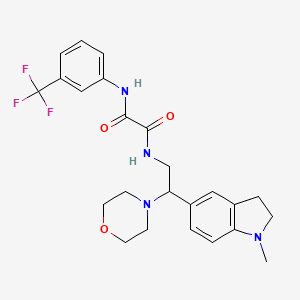
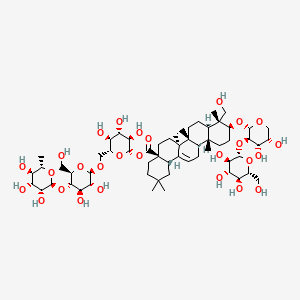
![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/new.no-structure.jpg)
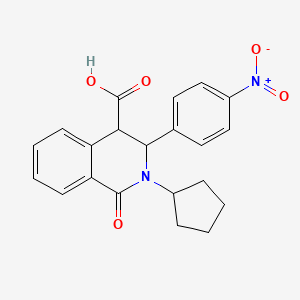
![N-methyl-3-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}propanamide](/img/structure/B2426682.png)
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2426684.png)
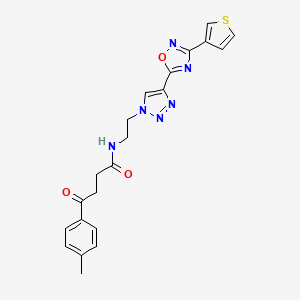
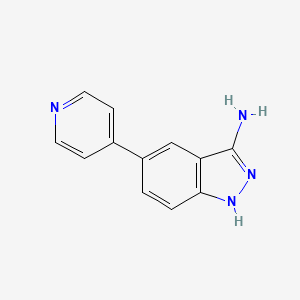
![6-Azaspiro[3.5]nonan-7-one](/img/structure/B2426688.png)
